molecular formula C9H12N2O B13892363 (3R,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile

(3R,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile

Cat. No.: B13892363
M. Wt: 164.20 g/mol
InChI Key: DQVJCDONHAWZSR-RCOVLWMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is a chiral pyrrolidine derivative characterized by a cyclopropyl group at the 3-position, a methyl group at the 4-position, and a carbonitrile substituent. The compound has a molecular formula of C₉H₁₂N₂O, a molar mass of 164.2 g/mol, and is commercially available under CAS 2891580-65-5, with suppliers like Shanghai Aladdin Biochemical Technology listing it at ¥4,320.90 .

The pyrrolidine ring’s puckering, influenced by substituents like the cyclopropyl group, can be analyzed using Cremer-Pople coordinates, which define out-of-plane displacements and pseudorotation dynamics .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(3R,4R)-3-cyclopropyl-4-methyl-2-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C9H12N2O/c1-6-4-11-8(12)9(6,5-10)7-2-3-7/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9-/m0/s1

InChI Key

DQVJCDONHAWZSR-RCOVLWMOSA-N

Isomeric SMILES

C[C@H]1CNC(=O)[C@]1(C#N)C2CC2

Canonical SMILES

CC1CNC(=O)C1(C#N)C2CC2

Origin of Product

United States

Preparation Methods

Synthesis via Aldol Condensation and Reduction (Patent US20040236118A1)

This method involves multi-step synthesis starting from pyrrolidine-2-carboxylate derivatives, followed by stereoselective aldol condensation and functional group transformations.

Step No. Reaction Type Key Reagents/Conditions Outcome/Notes
1 Ester reduction Sodium bis(2-methoxyethoxy)aluminumhydride, 0 to -78 °C, solvents: diethyl ether, THF, toluene Ester reduced to aldehyde intermediate with controlled temperature to avoid side reactions
2 Aldol condensation Aldehyde + pyrrolidone derivative, base (LHMDS preferred), solvent (diethyl ether, THF), -70 to -30 °C Formation of condensate with stereoselectivity enhanced by asymmetric auxiliaries
3 Mesylation Methane sulfonyl chloride, base (triethylamine/pyridine), 0 °C Selective conversion of hydroxyl to mesylate for further substitution
4 Thiocarboxylate substitution Potassium thioacetate or sodium thioacetate, polar solvents (acetonitrile, DMF, DMSO), base (K2CO3, Cs2CO3) Introduction of sulfur-containing group, key for antimicrobial carbapenem intermediates
5 Deprotection and purification Acid or base (NaOH, HCl, trifluoroacetic acid), solvents (methanol, ethanol, THF) Removal of protecting groups, isolation of final thiol derivative

This route emphasizes improvements in selectivity, safety (avoiding explosive azides), and purification efficiency. Reaction temperatures and solvent choices are critical for yield optimization. The process is amenable to scale-up with yields of desired diastereomers improved to 63-67% compared to earlier 30% yields.

Synthesis of Related Piperidine Derivatives (Patent CN103254121A)

A method for synthesizing (3R,4R)-N-protected 4-methyl-3-methylaminopiperidine involves:

  • Ring closure of 2-butenal with N-protected 2-nitroethylamine under acidic catalysis at -10 to 50 °C.
  • Catalytic hydrogenation reduction of the resulting nitro-dihydropyridine to the amino derivative using Pd/C catalyst under hydrogen pressure (0.1-2.0 MPa) at 15-50 °C.
  • Subsequent methylation and deprotection steps.

This method achieves a simpler reaction route with higher yields compared to traditional 8-step methods, though it is for a piperidine rather than pyrrolidine derivative. The approach highlights the importance of catalytic hydrogenation and protecting group strategies in stereoselective amine synthesis.

Comparative Data Table of Key Preparation Parameters

Parameter Method US20040236118A1 (Pyrrolidine) Method CN103254121A (Piperidine) Notes
Starting Material Pyrrolidine-2-carboxylate derivatives 2-Butenal + N-PG-2-nitroethylamine Different ring systems
Stereoselectivity Achieved 63-67% yield of desired diastereomer High stereoselectivity, cis-(3R,4R) configuration Both methods emphasize stereocontrol
Key Reagents Sodium bis(2-methoxyethoxy)aluminumhydride, LHMDS, MsCl Pd/C catalyst, hydrogen gas, organic acid catalyst Reduction and condensation critical
Reaction Temperature Range -78 °C to 60 °C -10 °C to 50 °C Low temperatures favor selectivity
Purification Recrystallization, chromatography Filtration, drying with sodium/magnesium sulfate Purification complexity varies
Safety Considerations Avoids explosive azide intermediates Uses hydrogenation under pressure Safety improved over older methods
Industrial Scale Suitability Improved over previous methods, scalable Simpler route, fewer steps, scalable Both suitable with optimization

Summary and Recommendations

  • The most documented preparation method for (3R,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile involves stereoselective aldol condensation of pyrrolidine derivatives with careful reduction and substitution steps, avoiding hazardous azide intermediates and improving yields to over 60% for the desired diastereomer.

  • Alternative synthetic strategies using 1,3-dipolar cycloaddition or catalytic hydrogenation have been demonstrated for structurally related compounds, offering insights into stereoselective ring formation and functional group transformations.

  • Reaction conditions such as low temperatures, choice of base (e.g., lithium bis(trimethylsilyl)amide), and solvent polarity are critical to achieving high stereoselectivity and yield.

  • Purification typically involves recrystallization and chromatography, with drying agents like magnesium sulfate used during workup.

  • For industrial application, methods avoiding explosive intermediates and minimizing chromatography steps are preferred.

This detailed analysis consolidates current knowledge on the preparation of (3R,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile, providing a foundation for further optimization and scale-up in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a ligand in enzyme studies and as a probe for understanding protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, providing insights into molecular recognition processes .

Medicine

In medicinal chemistry, (3R,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is explored for its potential therapeutic applications. It serves as a precursor for the development of new drugs targeting various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for applications in polymer science and catalysis .

Mechanism of Action

The mechanism of action of (3R,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Ethyl vs. Methyl at C4

The (4R)-3-cyclopropyl-4-ethyl analog (CAS 2797139-97-8, C₁₀H₁₄N₂O , 178.23 g/mol) replaces the methyl group with a bulkier ethyl substituent. Key differences include:

  • Steric Effects : Larger substituents may hinder interactions with enzyme active sites or alter ring puckering dynamics .

Oxetane Replacement of Cyclopropyl

The oxetane-containing analog (CAS 2725774-20-7, C₉H₁₂N₂O₂ , 180.20 g/mol) substitutes the cyclopropyl group with an oxetane ring. This modification introduces:

  • Polar Surface Area : The oxygen atom in oxetane improves solubility and metabolic stability, a strategy used in drug design to balance lipophilicity.
  • Ring Strain : Cyclopropyl’s high strain energy (~27 kcal/mol) versus oxetane’s lower strain (~6 kcal/mol) may influence reactivity and conformational flexibility .

Heterocyclic Analogs

Pyridinecarbonitrile Derivatives

Compounds like 6-hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 29333-76-4, C₁₁H₁₄N₂O₃ , 222.24 g/mol) feature an aromatic pyridine ring instead of a saturated pyrrolidine. Key distinctions include:

  • Electronic Effects : The pyridine ring’s aromaticity enhances resonance stabilization, altering reactivity toward electrophiles or nucleophiles compared to the pyrrolidine system.
  • Planarity : Pyridine’s flat structure reduces steric hindrance but may limit conformational control .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
(3R,4R)-Target Compound 2891580-65-5 C₉H₁₂N₂O 164.2 Cyclopropyl, Methyl Stereochemistry (3R,4R), Carbonitrile
(3R,4S)-Diastereomer 2891580-95-1 C₉H₁₂N₂O 164.2 Cyclopropyl, Methyl Diastereomer at C4
(4R)-3-Cyclopropyl-4-ethyl Analog 2797139-97-8 C₁₀H₁₄N₂O 178.23 Cyclopropyl, Ethyl Increased lipophilicity
Oxetane-containing Analog 2725774-20-7 C₉H₁₂N₂O₂ 180.20 Oxetane, Methyl Enhanced solubility
Pyridinecarbonitrile Derivative 29333-76-4 C₁₁H₁₄N₂O₃ 222.24 Pyridine, Methoxypropyl Aromatic system, Higher molar mass

Biological Activity

(3R,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile, a compound with the chemical formula C9_9H12_{12}N2_2O, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

The compound is characterized by a molecular weight of 164.21 g/mol and a predicted boiling point of approximately 388.6 °C. Its density is reported to be around 1.16 g/cm³ at 20 °C under standard atmospheric pressure .

Synthesis

The synthesis of (3R,4R)-3-cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile typically involves multi-step organic reactions, including cyclization and functional group transformations. Recent studies have explored various synthetic routes to optimize yield and purity .

Antiviral Activity

Research indicates that compounds structurally related to (3R,4R)-3-cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile exhibit significant antiviral properties, particularly against HIV. For instance, the (3R,4S)-enantiomer has demonstrated low nanomolar potency against the CCR5 receptor, which is critical for HIV entry into host cells. The IC50_{50} values for related compounds have been reported in the range of 2.9 nM to over 300 nM .

The mechanism by which (3R,4R)-3-cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile exerts its biological effects is hypothesized to involve interaction with specific receptors or enzymes within viral pathways. The binding affinity and selectivity towards these targets are crucial for its potential therapeutic applications .

Case Studies

  • HIV Replication Inhibition : A study demonstrated that compounds similar to (3R,4R)-3-cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile could inhibit replication of genetically diverse R5 HIV-1 strains in a concentration-dependent manner . The most potent derivatives showed EC50_{50} values ranging from 0.3 nM to 30 nM.
  • Safety and Toxicology : Toxicological assessments indicate that while promising as antiviral agents, further studies are needed to evaluate the safety profile of (3R,4R)-3-cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile in vivo .

Comparative Analysis

The following table summarizes key biological activities and characteristics of (3R,4R)-3-cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile compared to its enantiomers:

CompoundIC50_{50} (nM)EC50_{50} (nM)Mechanism of Action
(3R,4S)-enantiomer2.90.3 - 30CCR5 receptor antagonist
(3S,4R)-enantiomer385.9Not specifiedReduced activity against CCR5
(3R,4R)-isomerNot specifiedNot specifiedPotentially similar mechanism

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.